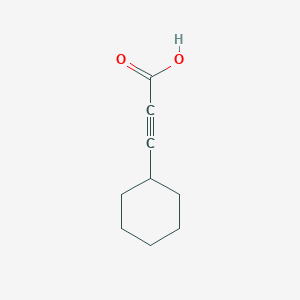

3-Cyclohexylpropiolic acid

Description

Properties

IUPAC Name |

3-cyclohexylprop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-9(11)7-6-8-4-2-1-3-5-8/h8H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRBXDYETYBRAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463994 | |

| Record name | 3-Cyclohexylpropiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4361-27-7 | |

| Record name | 3-Cyclohexylpropiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CYCLOHEXYLPROPIOLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyclohexylpropionic Acid: Properties, Synthesis, and Applications in Research and Development

This guide provides a comprehensive technical overview of 3-Cyclohexylpropionic acid (CAS No. 701-97-3), a versatile carboxylic acid with significant applications in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical and physical properties, synthesis methodologies, analytical techniques, and key applications.

Core Chemical Identity and Properties

3-Cyclohexylpropionic acid, also known as 3-cyclohexanepropionic acid, is a saturated fatty acid characterized by a cyclohexyl ring attached to a propionic acid tail.[1][2][3] This unique structure imparts a balance of lipophilicity from the cyclohexyl group and hydrophilicity from the carboxylic acid moiety, influencing its solubility and reactivity.[1]

Chemical and Physical Data Summary

The fundamental properties of 3-Cyclohexylpropionic acid are summarized in the table below, compiled from various chemical suppliers and databases.[1][4]

| Property | Value | References |

| CAS Number | 701-97-3 | [1] |

| Molecular Formula | C₉H₁₆O₂ | [1][4] |

| Molecular Weight | 156.22 g/mol | [1][3][4] |

| Appearance | Clear, colorless liquid | [1] |

| Melting Point | 14-17 °C | [1][3][4] |

| Boiling Point | 275.8 °C (lit.) | [1][3][4] |

| Density | 0.912 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index (n20/D) | 1.464 (lit.) | [3][4] |

| Synonyms | 3-Cyclohexanepropionic acid, Cyclohexanepropionic acid | [1][2][3] |

Synthesis of 3-Cyclohexylpropionic Acid

The synthesis of 3-Cyclohexylpropionic acid can be achieved through various routes. A prevalent and efficient method involves the catalytic hydrogenation of cinnamic acid. This process typically occurs in two stages: the reduction of the alkene double bond, followed by the hydrogenation of the aromatic ring.

Catalytic Hydrogenation of Cinnamic Acid: A Two-Step Approach

A patented method describes a high-yield synthesis starting from cinnamic acid.[1] The process involves an initial oxidation of cinnamic acid in an alkaline solution using a silver-carbon catalyst, followed by the hydrogenation of the resulting cinnamate intermediate in the presence of a ruthenium on carbon (Ru/C) catalyst.[1]

This protocol is a representative procedure based on established methodologies for the complete hydrogenation of cinnamic acid to 3-Cyclohexylpropionic acid.[1][5]

Materials:

-

Cinnamic Acid

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

Ethanol (solvent)

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature and pressure controls

-

Hydrogen gas source

Procedure:

-

Reactor Setup: In a high-pressure autoclave, charge with cinnamic acid (1 equivalent) and 5% Ru/C catalyst (typically 1-5 mol% of the substrate).

-

Solvent Addition: Add a suitable solvent, such as ethanol, to dissolve the cinnamic acid.

-

Inerting: Seal the reactor and purge several times with an inert gas, such as nitrogen or argon, to remove any residual air.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 6.89 MPa).[5]

-

Heating and Stirring: Heat the reaction mixture to the target temperature (e.g., 493 K or 220 °C) while stirring vigorously to ensure efficient mass transfer.[5]

-

Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

-

Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Catalyst Filtration: Open the reactor and filter the reaction mixture to remove the Ru/C catalyst.

-

Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 3-Cyclohexylpropionic acid can be further purified if necessary.

Purification by Vacuum Distillation

For high-purity applications, 3-Cyclohexylpropionic acid can be purified by vacuum distillation. This technique is particularly useful for compounds with high boiling points, as it allows for distillation at a lower temperature, thereby preventing thermal decomposition.[6] A pressure-temperature nomograph can be used to estimate the boiling point at a given reduced pressure.[7]

Standard Operating Procedure for Vacuum Distillation:

-

Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.

-

Sample Charging: Charge the round-bottom flask with the crude 3-Cyclohexylpropionic acid. Add a magnetic stir bar for smooth boiling.

-

System Evacuation: Gradually apply vacuum to the system, ensuring all connections are secure.

-

Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.

-

Fraction Collection: Collect the distilled 3-Cyclohexylpropionic acid in the receiving flask. The boiling point will be significantly lower than the atmospheric boiling point. For instance, at a pressure of 10 mmHg, the estimated boiling point would be considerably lower than 275.8 °C.

-

Shutdown: After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Analytical Methods for Quality Control

Accurate and reliable analytical methods are crucial for determining the purity and identity of 3-Cyclohexylpropionic acid. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a robust method for assessing the purity of 3-Cyclohexylpropionic acid and detecting any impurities.[8][9][10]

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

GC-MS is a powerful technique for the identification of 3-Cyclohexylpropionic acid and for quantifying it in complex matrices.[11][12][13] For GC analysis of carboxylic acids, derivatization to a more volatile ester form (e.g., methyl ester) is often performed.

Representative GC-MS Protocol:

-

Derivatization (Esterification): React the 3-Cyclohexylpropionic acid sample with a methylating agent (e.g., diazomethane or BF₃/methanol).

-

GC Separation:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial temperature of around 70°C, followed by a ramp to a final temperature of approximately 250°C.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Identification: Compare the obtained mass spectrum and retention time with that of a known standard or a spectral library.[11][12]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 3-Cyclohexylpropionic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.[2][3][14]

¹H NMR (400 MHz, CDCl₃):

-

δ ~2.35 (t, 2H): Triplet corresponding to the two protons of the -CH₂- group adjacent to the carboxyl group.

-

δ ~1.70-1.80 (m, 2H): Multiplet for the two protons of the -CH₂- group beta to the carboxyl group.

-

δ ~1.60-1.70 (m, 5H): Multiplet encompassing the protons on the cyclohexyl ring.

-

δ ~1.10-1.30 (m, 6H): Multiplet for the remaining protons on the cyclohexyl ring.

-

δ ~11.5 (br s, 1H): Broad singlet for the acidic proton of the carboxyl group.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~180.0: Carboxyl carbon (C=O).

-

δ ~37.5: Carbon of the cyclohexyl ring attached to the propionyl chain.

-

δ ~34.0: -CH₂- carbon adjacent to the carboxyl group.

-

δ ~33.0, 26.5, 26.0: Carbons of the cyclohexyl ring.

-

δ ~31.0: -CH₂- carbon beta to the carboxyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[15][16][17]

Key FTIR Absorption Bands:

-

~2920 cm⁻¹ and ~2850 cm⁻¹: Strong, sharp peaks corresponding to the C-H stretching vibrations of the cyclohexyl and propyl chains.[15]

-

~1710 cm⁻¹: A strong, sharp absorption band characteristic of the C=O stretching of the carboxylic acid dimer.[15]

-

~3000-2500 cm⁻¹: A very broad band due to the O-H stretching of the hydrogen-bonded carboxylic acid.[15]

-

~1450 cm⁻¹: C-H bending vibrations.

-

~1290 cm⁻¹: C-O stretching vibration coupled with O-H in-plane bending.

Applications in Drug Development and Research

3-Cyclohexylpropionic acid serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its unique properties also make it useful in drug delivery applications.

Permeation Enhancer for Oral Drug Delivery

One of the notable applications of 3-Cyclohexylpropionic acid is its role as a chemical permeation enhancer, facilitating the oral absorption of poorly permeable drugs.[4][18]

Mechanism of Action: While the precise mechanism is multifaceted, it is believed that 3-Cyclohexylpropionic acid and similar amphiphilic molecules can transiently and reversibly disrupt the highly ordered lipid structure of the intestinal epithelium.[4][18] This disruption is thought to occur through the insertion of the lipophilic cyclohexyl group into the lipid bilayer, while the hydrophilic carboxylic acid group interacts with the polar head groups. This perturbation increases the fluidity of the cell membrane, thereby creating temporary pathways for drug molecules to pass through more easily.[4][18]

Precursor in the Synthesis of Bioactive Molecules

3-Cyclohexylpropionic acid is a starting material for the synthesis of various chemical intermediates and active pharmaceutical ingredients (APIs).[19] Its derivatives have been investigated for a range of pharmacological activities.

-

Anti-inflammatory Agents: Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[20][21][22][23] The cyclohexylpropionic acid scaffold can be modified to synthesize novel anti-inflammatory compounds.[20][21][23]

-

Anticancer Agents: The synthesis of amide and ester derivatives of propionic acids has been explored as a strategy to develop new anticancer agents.[24][25][26][27][28] The cyclohexyl moiety can be incorporated to modulate the lipophilicity and binding characteristics of these derivatives.

-

Fragrances: It is a precursor for the synthesis of fragrance esters, such as allyl cyclohexylpropionate, known for its pineapple-like scent.[2]

Safety and Handling

3-Cyclohexylpropionic acid is considered an irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Cyclohexylpropionic acid is a valuable and versatile chemical with a well-defined property profile. Its synthesis via the catalytic hydrogenation of cinnamic acid is an efficient route to obtaining this compound. The analytical methods outlined provide a robust framework for quality control. Its applications, particularly as a permeation enhancer in drug delivery and as a synthetic precursor for bioactive molecules, highlight its importance in pharmaceutical and chemical research. This guide provides a solid foundation of technical information for scientists and researchers working with this compound.

References

- 1. CN109824502A - A kind of synthetic method of 3- cyclohexylpropionic acid - Google Patents [patents.google.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. catalog.article4pub.com [catalog.article4pub.com]

- 5. researchgate.net [researchgate.net]

- 6. Solved 0.2 mmHg on the pressure graph (B). It will intersect | Chegg.com [chegg.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cs.purdue.edu [cs.purdue.edu]

- 10. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. jmchemsci.com [jmchemsci.com]

- 14. rsc.org [rsc.org]

- 15. azooptics.com [azooptics.com]

- 16. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 17. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 18. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hmdb.ca [hmdb.ca]

- 20. jocpr.com [jocpr.com]

- 21. Synthesis and anti-inflammatory activity of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antineoplastic agents. 487. Synthesis and biological evaluation of the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. bruknow.library.brown.edu [bruknow.library.brown.edu]

- 27. researchgate.net [researchgate.net]

- 28. Synthesis, biological evaluation and molecular docking studies of new amides of 4-chlorothiocolchicine as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Cyclohexylpropionic acid molecular weight and formula

An In-Depth Technical Guide to 3-Cyclohexylpropionic Acid: Properties, Synthesis, and Applications

Introduction

3-Cyclohexylpropionic acid (CAS No: 701-97-3), also known as 3-cyclohexanepropanoic acid, is a carboxylic acid derivative featuring a cyclohexyl group attached to a propionic acid backbone.[1] This unique structure imparts a combination of lipophilicity and reactivity, establishing it as a versatile and valuable intermediate in diverse fields of chemical synthesis.[1][2] For researchers and professionals in drug development, polymer science, and fine chemicals, a thorough understanding of its molecular characteristics and reactivity is paramount. This guide provides a comprehensive technical overview of 3-Cyclohexylpropionic acid, detailing its core attributes, physicochemical properties, synthesis pathways, key applications, and essential safety protocols.

Core Molecular Attributes

The foundational identity of any chemical compound lies in its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis, analytical characterization, and registration in chemical databases.

-

Linear Formula: C₆H₁₁CH₂CH₂CO₂H

The structure consists of a saturated six-membered cyclohexane ring linked by a three-carbon chain to a carboxyl functional group.

Caption: 2D structure of 3-Cyclohexylpropionic acid.

Physicochemical Properties

The physical and chemical properties of 3-Cyclohexylpropionic acid dictate its behavior in reactions, its solubility in various media, and the conditions required for its storage and handling. It typically presents as a clear, colorless liquid.[1][8]

| Property | Value | Source(s) |

| CAS Number | 701-97-3 | [1][6][8] |

| Appearance | Clear, colorless liquid | [1][8] |

| Melting Point | 14-18 °C | [1][8] |

| Boiling Point | 275.8 °C (lit.) | [1] |

| Density | 0.912 g/mL at 25 °C (lit.) | [1] |

| Flash Point | 130 °C (266 °F) | [9] |

| Refractive Index (n20/D) | 1.464 (lit.) | |

| Solubility | Insoluble in water; Soluble in chloroform, methanol | [10] |

| pKa | 4.91 (at 25°C) | [10] |

Synthesis Pathway

A notable and efficient method for synthesizing 3-Cyclohexylpropionic acid involves a two-step process starting from cinnamic acid.[11] This pathway is advantageous as it can achieve high yields (over 90%) and simplifies downstream processing by allowing the product of the first reaction to be used directly in the second.[11]

Step 1: Oxidation of Cinnamic Acid In an alkaline solution, cinnamic acid undergoes an oxidation reaction in the presence of a silver-carbon catalyst. This step prepares the molecule for the subsequent hydrogenation.

Step 2: Hydrogenation The resulting cinnamate mixed solution is then subjected to hydrogenation. This reaction is carried out under heat and pressure (e.g., 120-140°C, 0.5-3 MPa) using a Ruthenium-on-Carbon (Ru/C) catalyst.[11] This powerful catalytic system reduces both the aromatic ring and the alkene double bond of the original cinnamic acid structure, yielding the final saturated product. The filtrate is then acidified to isolate the 3-Cyclohexylpropionic acid.[11]

Caption: Synthesis workflow of 3-Cyclohexylpropionic acid from Cinnamic acid.

Applications in Research and Drug Development

The bifunctional nature of 3-Cyclohexylpropionic acid makes it a valuable building block in several industries.

-

Pharmaceutical Synthesis: It serves as a key starting material or intermediate in the synthesis of various pharmaceuticals.[1] Its structure is incorporated into novel compounds targeting metabolic disorders and can be used to synthesize farnesyl transferase inhibitors, a class of anticancer agents.[1][4] It is also used to create derivatives for studying enzymes like paraoxonase-1 (PON1).

-

Drug Delivery: Research has shown that 3-Cyclohexylpropionic acid can act as a permeation enhancer, facilitating the oral delivery of drugs like cromolyn in rat models.[10] This application is crucial for improving the bioavailability of medications that are otherwise poorly absorbed.

-

Flavor and Fragrance Industry: It is a precursor for synthesizing esters with desirable scents, such as allyl cyclohexylpropionate, which is known for its pineapple-like fragrance.[4][10][11]

-

Polymer Chemistry: The compound is used to produce specialty polymers, where its incorporation can improve mechanical properties and thermal stability, making it suitable for high-performance materials.[1]

Experimental Protocol: Synthesis of 3-Cyclohexylpropionyl Chloride

To illustrate its utility as a chemical intermediate, this section provides a standard laboratory protocol for converting 3-Cyclohexylpropionic acid to its corresponding acyl chloride, 3-cyclohexylpropionyl chloride. Acyl chlorides are highly reactive and are common precursors for the synthesis of esters and amides.

Objective: To synthesize 3-cyclohexylpropionyl chloride from 3-Cyclohexylpropionic acid using thionyl chloride (SOCl₂).

Materials:

-

3-Cyclohexylpropionic acid (1 equiv.)

-

Thionyl chloride (SOCl₂, 1.2-1.5 equiv.)

-

Anhydrous dichloromethane (DCM) or toluene as solvent

-

Round-bottom flask with a reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (filled with CaCl₂ or Drierite) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Charge the flask with 3-Cyclohexylpropionic acid (1 equiv.) and the anhydrous solvent (e.g., DCM).

-

Reaction Initiation: While stirring, slowly add thionyl chloride (1.2-1.5 equiv.) to the solution at room temperature. The addition may be exothermic.

-

Reflux: Once the addition is complete, heat the reaction mixture to reflux (approx. 40°C for DCM). Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 3-cyclohexylpropionyl chloride is often used directly in the next step without further purification. If high purity is required, fractional distillation under vacuum can be performed.

Caption: Experimental workflow for synthesizing 3-cyclohexylpropionyl chloride.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety. 3-Cyclohexylpropionic acid is classified as a hazardous substance.

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Eyes: Wear appropriate chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.[8][9]

-

Skin: Wear appropriate protective gloves and clothing to prevent skin exposure.[8][9]

-

Respiratory: Use with adequate ventilation. A respirator may be required if workplace conditions warrant it.[9]

-

-

Handling: Wash hands and any exposed skin thoroughly after handling.[3][9] Avoid contact with eyes, skin, and clothing.[8] Do not ingest or inhale.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][8][9] Keep away from incompatible materials such as strong oxidizing agents.[3] For long-term stability, storage at 2-8°C is recommended.[1][6]

Conclusion

3-Cyclohexylpropionic acid is a fundamentally important chemical intermediate with a well-defined molecular profile. Its molecular weight of 156.22 g/mol and formula C₉H₁₆O₂ are the basis for its utility in quantitative chemical synthesis. The combination of a lipophilic cyclohexyl moiety and a reactive carboxylic acid group provides a versatile platform for constructing more complex molecules, driving innovation in pharmaceuticals, materials science, and the fragrance industry. Adherence to established safety and handling protocols is essential for harnessing its full potential in a research and development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. chembk.com [chembk.com]

- 5. 3-Cyclohexylpropionic acid, 98+% | Fisher Scientific [fishersci.ca]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Cyclohexanepropanoic acid | C9H16O2 | CID 69702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Cyclohexylpropionic acid(701-97-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Cyclohexanepropionic acid | 701-97-3 [chemicalbook.com]

- 11. CN109824502A - A kind of synthetic method of 3- cyclohexylpropionic acid - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Synthesis of 3-Cyclohexylpropionic Acid from Cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis of 3-cyclohexylpropionic acid, a pivotal intermediate in pharmaceutical and fine chemical synthesis, beginning from the readily available precursor, cinnamic acid. This document moves beyond a simple recitation of procedural steps to offer a nuanced, field-proven perspective on the reaction's mechanistic underpinnings, the rationale behind experimental design, and the critical parameters governing success. Authored from the viewpoint of a senior application scientist, this guide is designed to empower researchers with the knowledge to not only replicate but also to innovate upon this valuable transformation. We will dissect the catalytic hydrogenation process, present a robust, self-validating experimental protocol, and furnish the necessary data and visualizations to ensure a thorough understanding of this synthetic route.

Strategic Overview: The Value Proposition of 3-Cyclohexylpropionic Acid

3-Cyclohexylpropionic acid is a highly sought-after building block in modern organic synthesis. Its aliphatic cyclic structure, coupled with a carboxylic acid functionality, provides a unique combination of lipophilicity and synthetic versatility. This makes it an ideal scaffold for the development of novel therapeutic agents and specialty materials. The efficient and scalable synthesis of this compound is, therefore, a matter of significant practical importance. The catalytic hydrogenation of cinnamic acid represents one of the most elegant and atom-economical approaches to this target molecule.

The Synthetic Pathway: A Tale of Two Hydrogenations

The conversion of cinnamic acid to 3-cyclohexylpropionic acid is a fascinating case study in selective hydrogenation. It is not a single transformation but a sequential reduction of two distinct unsaturated functionalities: an alkene and an aromatic ring.

Mechanistic Considerations: Overcoming Aromaticity

The overall reaction proceeds as follows:

Cinnamic Acid → 3-Phenylpropionic Acid → 3-Cyclohexylpropionic Acid

The initial step, the reduction of the carbon-carbon double bond in the cinnamic acid side chain, is a relatively facile process. It can be achieved under mild conditions using a variety of common hydrogenation catalysts, such as palladium on carbon (Pd/C).[1]

The true challenge lies in the second step: the hydrogenation of the highly stable benzene ring. Aromatic systems possess significant resonance energy, making them resistant to reduction.[2][3] Overcoming this thermodynamic barrier requires more forcing conditions—higher temperatures and pressures—and a more active catalyst.[2][3] While palladium catalysts can be used, they often require harsh conditions.[2] For this reason, rhodium and ruthenium-based catalysts are frequently the catalysts of choice for aromatic ring hydrogenation, offering higher activity and allowing for more moderate reaction conditions.[4][5][6][7] Rhodium on carbon (Rh/C), in particular, is a highly effective catalyst for this transformation.[8]

Caption: Figure 1. Reaction pathway for the synthesis of 3-cyclohexylpropionic acid.

A Field-Tested Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 3-cyclohexylpropionic acid from cinnamic acid. It is designed to be a self-validating system, with clear instructions and expected outcomes.

Materials and Equipment

| Reagent/Equipment | Specification |

| Cinnamic Acid | ≥98% purity |

| 5% Rhodium on Carbon (Rh/C) | Dry, 50% water wet paste |

| Ethanol (EtOH) | Anhydrous |

| Hydrogen Gas (H₂) | High purity (≥99.99%) |

| High-Pressure Autoclave | e.g., Parr Instrument Company |

| Filtration Apparatus | Buchner funnel, filter paper |

| Rotary Evaporator | |

| Standard Glassware |

Step-by-Step Synthesis Procedure

-

Reactor Charging: To a high-pressure autoclave, add cinnamic acid (1.0 equivalent) and ethanol (sufficient to create a stirrable slurry, typically 5-10 mL per gram of substrate).

-

Catalyst Addition: Carefully add 5% rhodium on carbon (1-5 mol % relative to the cinnamic acid). Safety Note: Handle the catalyst in a fume hood. While wet, the risk of pyrophoricity is reduced, but appropriate care should be taken.

-

System Purge: Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) at least three times to remove all oxygen. This is a critical safety step to prevent the formation of an explosive mixture with hydrogen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 500-1000 psi). Begin stirring and heat the reaction mixture to the target temperature (e.g., 80-120 °C).

-

Reaction Monitoring: Monitor the reaction by observing the pressure drop in the hydrogen supply tank. The reaction is complete when hydrogen uptake ceases.

-

Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated area.

-

Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® or a suitable filter aid to remove the heterogeneous Rh/C catalyst. Safety Note: The filtered catalyst may be pyrophoric. Do not allow it to dry in the air. Quench the catalyst by carefully adding it to a large volume of water.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol.

-

Product Isolation: The resulting residue is the crude 3-cyclohexylpropionic acid. For many applications, the purity may be sufficient. If further purification is required, techniques such as recrystallization or column chromatography can be employed.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Critical Parameters for Success: A Quantitative Perspective

The successful synthesis of 3-cyclohexylpropionic acid is a multifactorial equation. The following table summarizes the key variables and their impact on the reaction outcome.

| Parameter | Typical Range | Rationale and Impact on the Reaction |

| Catalyst Choice | Rh/C, Ru/C | Rhodium and Ruthenium are highly active for aromatic ring hydrogenation.[4][5][6][7][9] |

| Catalyst Loading | 1-5 mol % | Higher loading increases reaction rate but also cost. |

| Hydrogen Pressure | 500-1500 psi | High pressure is necessary to achieve a sufficient concentration of dissolved hydrogen for the aromatic ring reduction.[2][3] |

| Temperature | 80-120 °C | Increased temperature provides the necessary activation energy for the hydrogenation of the stable aromatic ring. |

| Solvent | Ethanol, Methanol, Acetic Acid | Protic solvents are generally effective. |

| Stirring Rate | >1000 rpm | Efficient agitation is crucial for ensuring good mass transfer of hydrogen to the catalyst surface. |

Safety: A Non-Negotiable Prerequisite

-

Hydrogen Gas: Hydrogen is extremely flammable. All operations must be conducted in a well-ventilated area, away from ignition sources. Proper grounding of equipment is essential to prevent static discharge.

-

High-Pressure Operations: The use of high-pressure autoclaves requires specialized training. Always operate within the pressure and temperature limits of the equipment.

-

Pyrophoric Catalysts: Spent hydrogenation catalysts can be pyrophoric and may ignite spontaneously upon exposure to air. Always handle them under an inert atmosphere or keep them wet with a solvent.

Conclusion

The synthesis of 3-cyclohexylpropionic acid from cinnamic acid is a robust and scalable process that is well-within the capabilities of a standard organic chemistry laboratory equipped for high-pressure hydrogenations. A thorough understanding of the reaction mechanism, particularly the challenge of aromatic ring reduction, is key to successful execution. By carefully selecting the catalyst and optimizing the reaction conditions, researchers can reliably produce this valuable synthetic intermediate in high yield and purity. This guide provides the foundational knowledge and practical insights necessary to achieve this goal.

References

- 1. nacatsoc.org [nacatsoc.org]

- 2. 19.5. Reductions of Aromatic Rings | Organic Chemistry II [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. Rhodium-Catalyzed Asymmetric Hydrogenation of All-Carbon Aromatic Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Stereoselective Aromatic Ring Hydrogenation over Supported Rhodium Catalysts in Supercritical Carbon Dioxide Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. CN109824502A - A kind of synthetic method of 3- cyclohexylpropionic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 3-Cyclohexylpropionic Acid in Biological Systems

Foreword

To the researchers, scientists, and drug development professionals at the forefront of metabolic and inflammatory disease research, this document serves as an in-depth technical guide on the hypothesized mechanism of action of 3-Cyclohexylpropionic acid. While this compound has been utilized as a chemical intermediate and building block in pharmaceutical synthesis, its direct biological activity remains an area of active investigation. This guide synthesizes the current understanding of structurally related signaling molecules to propose a well-founded hypothesis for its mechanism of action and provides the experimental frameworks to validate it. Our approach is grounded in scientific integrity, providing not just a theoretical model but also the practical methodologies to test it, empowering you to advance your research with confidence.

Introduction to 3-Cyclohexylpropionic Acid: A Structural Analogue of Endogenous Signaling Molecules

3-Cyclohexylpropionic acid (CAS 701-97-3) is a carboxylic acid featuring a cyclohexyl group attached to a propionic acid backbone.[1] Its unique structure, combining a bulky hydrophobic ring with a short carboxylic acid chain, makes it an intriguing candidate for biological activity. This structure bears a striking resemblance to endogenous short-chain fatty acids (SCFAs) such as propionate and butyrate, which are well-established microbial metabolites that act as key signaling molecules in the gut and systemically.[2][3] SCFAs are known to play crucial roles in regulating metabolism, inflammation, and immune responses.[2][3] Given this structural analogy, it is hypothesized that 3-Cyclohexylpropionic acid may exert its biological effects by targeting the same receptors as SCFAs.

The Hypothesized Molecular Targets: Free Fatty Acid Receptors GPR41 (FFAR3) and GPR43 (FFAR2)

The primary molecular targets for SCFAs are the G-protein coupled receptors (GPCRs) GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (also known as Free Fatty Acid Receptor 2, FFAR2).[4][5] These receptors are expressed in a variety of tissues, including intestinal epithelial cells, immune cells, and adipocytes, and are central to mediating the physiological effects of SCFAs.[4][5]

Based on its structural similarity to propionate, it is hypothesized that 3-Cyclohexylpropionic acid acts as an agonist at GPR41 and GPR43 . The cyclohexyl group may influence the binding affinity and potency of the molecule at these receptors compared to their natural straight-chain ligands.

Downstream Signaling Pathways: A Dual-Pronged Mechanism

Activation of GPR41 and GPR43 by their agonists initiates distinct downstream signaling cascades, primarily through the coupling to different heterotrimeric G-proteins.[5][6]

GPR41 (FFAR3) Signaling: The Gαi/o Pathway

GPR41 exclusively couples to the Gαi/o family of G-proteins.[7] Upon agonist binding, the activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] This reduction in cAMP can have widespread effects on cellular function by modulating the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways.[8]

GPR43 (FFAR2) Signaling: A Dual Gαi/o and Gαq/11 Pathway

GPR43 is unique in that it can couple to both Gαi/o and Gαq/11 G-proteins, leading to a more complex downstream signaling profile.[5][6]

-

Gαi/o Coupling: Similar to GPR41, GPR43 activation can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.[6]

-

Gαq/11 Coupling: Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6] This increase in intracellular calcium is a key second messenger that activates a multitude of cellular processes, including enzyme activation, gene transcription, and neurotransmitter release.

Quantitative Context: Potency of Natural Ligands

While direct quantitative data for 3-Cyclohexylpropionic acid is not yet available, the potencies of the natural SCFA ligands for GPR41 and GPR43 provide a valuable benchmark for expected activity.

| Ligand | Receptor | Potency (EC50) | Reference(s) |

| Propionate | GPR41 (FFAR3) | ~30 µM - 300 µM | [4] |

| Butyrate | GPR41 (FFAR3) | ~20 µM - 200 µM | [4] |

| Acetate | GPR43 (FFAR2) | ~100 µM - 500 µM | [9] |

| Propionate | GPR43 (FFAR2) | ~50 µM - 400 µM | [9] |

| Butyrate | GPR43 (FFAR2) | ~100 µM - 1 mM | [9] |

Table 1: Reported Potencies of Natural Short-Chain Fatty Acids on GPR41 and GPR43. Note: EC50 values can vary depending on the cell line and assay conditions used.

Experimental Validation: Protocols for Elucidating the Mechanism of Action

To transition from a hypothesized to a confirmed mechanism of action, rigorous experimental validation is essential. The following protocols are designed to directly test the interaction of 3-Cyclohexylpropionic acid with GPR41 and GPR43 and to quantify its functional activity.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine if 3-Cyclohexylpropionic acid binds to human GPR41 and GPR43 and to quantify its binding affinity (Ki).

Materials:

-

HEK293 cells stably expressing human GPR41 or GPR43.

-

Membrane preparation buffer (e.g., Tris-HCl, MgCl2, EDTA).

-

Radioligand (e.g., [3H]-propionate or a commercially available radiolabeled antagonist).

-

Non-labeled propionate (for positive control).

-

3-Cyclohexylpropionic acid.

-

Scintillation cocktail and vials.

-

Microplate scintillation counter.

Methodology:

-

Membrane Preparation: Culture and harvest HEK293 cells expressing either GPR41 or GPR43. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and increasing concentrations of either non-labeled propionate (for the standard curve) or 3-Cyclohexylpropionic acid.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Inhibition Assay (Gαi/o Pathway)

Objective: To determine if 3-Cyclohexylpropionic acid activates GPR41 and/or GPR43 to inhibit cAMP production and to quantify its potency (EC50).

Materials:

-

CHO-K1 or HEK293 cells stably expressing human GPR41 or GPR43.

-

Forskolin (an adenylyl cyclase activator).

-

Propionate (for positive control).

-

3-Cyclohexylpropionic acid.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Methodology:

-

Cell Plating: Plate the GPR41- or GPR43-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with increasing concentrations of 3-Cyclohexylpropionic acid or propionate for a short period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production. Incubate for a specified time (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Normalize the data to the forskolin-only control. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of 3-Cyclohexylpropionic acid. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Protocol 3: Intracellular Calcium Mobilization Assay (Gαq/11 Pathway)

Objective: To determine if 3-Cyclohexylpropionic acid activates GPR43 to induce intracellular calcium release and to quantify its potency (EC50).

Materials:

-

HEK293 or CHO-K1 cells stably co-expressing human GPR43 and a promiscuous G-protein like Gα16, or cells endogenously expressing the Gαq/11 pathway.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Propionate (for positive control).

-

3-Cyclohexylpropionic acid.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating: Plate the GPR43-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

-

Assay Execution: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading.

-

Compound Addition: Use the instrument's automated injector to add increasing concentrations of 3-Cyclohexylpropionic acid or propionate to the wells.

-

Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time (typically 1-3 minutes) to capture the transient increase in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the log concentration of 3-Cyclohexylpropionic acid. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion and Future Directions

The structural similarity of 3-Cyclohexylpropionic acid to endogenous short-chain fatty acids provides a strong rationale for the hypothesis that it functions as an agonist at the SCFA receptors, GPR41 and GPR43. Activation of these receptors would lead to the modulation of key intracellular signaling pathways, including the inhibition of cAMP production and the mobilization of intracellular calcium. This proposed mechanism of action provides a solid foundation for understanding the potential physiological effects of 3-Cyclohexylpropionic acid, particularly in the context of metabolic and inflammatory diseases where GPR41 and GPR43 are known to be important.

The experimental protocols detailed in this guide offer a clear roadmap for the definitive validation of this hypothesis. Successful confirmation and characterization of 3-Cyclohexylpropionic acid as a GPR41/GPR43 agonist would open up new avenues for its application as a research tool and potentially as a lead compound in drug discovery programs targeting these receptors. Further research should then focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and its potential therapeutic benefits in relevant disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The SCFA Receptor GPR43 and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

The Emerging Pharmaceutical Potential of 3-Cyclohexylpropionic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

3-Cyclohexylpropionic acid, a versatile carboxylic acid, is gaining significant traction within the pharmaceutical industry, not as a therapeutic agent in its own right, but as a pivotal molecular scaffold for the development of novel therapeutics. Its unique structural combination of a lipophilic cyclohexyl ring and a reactive carboxylic acid moiety offers a compelling starting point for medicinal chemists. This technical guide provides an in-depth exploration of the current and potential pharmaceutical applications of 3-Cyclohexylpropionic acid, with a focus on its derivatives in the realms of infectious diseases and metabolic disorders. We will delve into the mechanistic underpinnings of its utility as a drug delivery enhancer and as a precursor to potent bioactive molecules, supported by detailed experimental protocols and structure-activity relationship analyses.

Introduction: The Strategic Value of a Versatile Scaffold

3-Cyclohexylpropionic acid (also known as 3-cyclohexanepropanoic acid) is a seemingly simple molecule with the chemical formula C₉H₁₆O₂.[1][2][3] However, its true value lies in its adaptability as a building block in organic synthesis.[4] The presence of the cyclohexyl group imparts lipophilicity, a critical factor for traversing biological membranes, while the carboxylic acid functional group serves as a versatile handle for chemical modification and conjugation. This duality makes it an attractive starting material for the synthesis of a diverse array of pharmaceutical agents.[4]

This guide will illuminate four key areas where 3-Cyclohexylpropionic acid and its derivatives are demonstrating significant pharmaceutical potential:

-

Tuberculostatic Agents: As a scaffold for novel anti-mycobacterial compounds.

-

Metabolic Disease Therapeutics: As a foundational element in the design of drugs targeting metabolic dysregulation.

-

Oral Drug Delivery: As a permeation enhancer to improve the bioavailability of poorly absorbed drugs.

-

Antifungal Agents: As a precursor for the development of new antifungal therapies.

-

Paraoxonase-1 (PON1) Activation: As a basis for synthesizing molecules that can modulate the activity of this important enzyme.

Tuberculostatic Activity of 3-Cyclohexylpropionic Acid Derivatives

Tuberculosis remains a formidable global health challenge, necessitating the development of novel and effective treatments. Research into derivatives of 3-Cyclohexylpropionic acid has yielded a promising new class of tuberculostatic agents.

Benzimidazole Derivatives: A Case Study

A significant breakthrough in this area has been the synthesis of novel 3-cyclohexylpropanoic acid-derived nitrogen heterocyclic compounds, particularly those bearing a benzimidazole system.[5] These compounds have demonstrated potent activity against Mycobacterium tuberculosis.

One study highlighted that compounds such as 6-chloro-2-(2-cyclohexylethyl)-4-nitro-1H-benzo[d]imidazole and 2-(2-cyclohexylethyl)-1H-imidazo[4,5-b]phenazine exhibited minimum inhibitory concentration (MIC) values ranging from 1.5 to 12.5 µg/mL against various M. tuberculosis strains.[5] Notably, these compounds displayed selectivity for M. tuberculosis over eukaryotic cells, suggesting a favorable therapeutic window.[5]

Structure-Activity Relationship (SAR)

The tuberculostatic activity of these derivatives is intrinsically linked to their chemical structure. The presence of the cyclohexyl group appears to be crucial for lipophilicity, facilitating penetration into the mycobacterial cell wall. The benzimidazole moiety is a well-established pharmacophore in antitubercular drug discovery, known to interact with various biological targets within the bacterium. Further substitutions on the benzimidazole ring, such as chloro and nitro groups, have been shown to modulate the activity, highlighting the potential for further optimization.[5][6][7][8][9]

Experimental Protocol: Synthesis of 2-(2-Cyclohexylethyl)-1H-benzimidazole Derivatives

This protocol is a generalized representation based on established synthetic methodologies for benzimidazole derivatives.[10][11][12][13]

Workflow for Benzimidazole Derivative Synthesis

Caption: Synthetic workflow for 2-(2-cyclohexylethyl)-1H-benzimidazole derivatives.

Step-by-Step Methodology:

-

Acyl Chloride Formation: To a solution of 3-Cyclohexylpropionic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 2-3 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 3-cyclohexylpropionyl chloride.

-

Condensation: Dissolve the crude 3-cyclohexylpropionyl chloride and a substituted o-phenylenediamine in a suitable solvent (e.g., ethanol).

-

Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up and Purification: After completion of the reaction, cool the mixture and neutralize with a base (e.g., sodium bicarbonate solution). The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocol: Tuberculostatic Activity Assay (Microplate Alamar Blue Assay - MABA)

This protocol is a standard method for determining the MIC of compounds against M. tuberculosis.[14][15][16][17]

Workflow for Tuberculostatic Activity Assay

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Step-by-Step Methodology:

-

Preparation of Test Plates: Prepare serial twofold dilutions of the test compounds in a 96-well microplate containing Middlebrook 7H9 broth.

-

Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well.

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days.

-

Addition of Alamar Blue: Add Alamar Blue solution to each well.

-

Second Incubation and Reading: Incubate the plates for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Role in Metabolic Disease Therapeutics

While direct therapeutic applications of 3-Cyclohexylpropionic acid in metabolic diseases are not yet established, its role as a structural motif in compounds designed to target these conditions is an area of active investigation.[4] The lipophilic cyclohexyl moiety can enhance the binding affinity of molecules to hydrophobic pockets within target proteins, a common feature of enzymes and receptors involved in metabolic pathways.

It is important to distinguish 3-Cyclohexylpropionic acid from structurally similar molecules that are precursors to established drugs. For instance, the antidiabetic drug Nateglinide is a derivative of trans-4-isopropylcyclohexanecarboxylic acid. Although both molecules contain a cyclohexyl ring, the substitution pattern and the length of the alkyl chain are different, which significantly impacts their pharmacological properties.

Enhancing Oral Drug Delivery

A fascinating and underexplored application of 3-Cyclohexylpropionic acid is its potential as a permeation enhancer for oral drug delivery. The oral administration of many drugs is hampered by poor absorption across the intestinal epithelium.

Proposed Mechanism of Action

While direct studies on 3-Cyclohexylpropionic acid are limited, research on structurally related molecules, such as sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC), provides valuable insights. SNAC has been shown to enhance the oral absorption of the anti-asthmatic drug cromolyn sodium by increasing the fluidity of the Caco-2 cell membrane, a model for the intestinal epithelium.[18] This increase in membrane fluidity is thought to facilitate the transport of drug molecules across the cell barrier. Given the structural similarities, it is plausible that 3-Cyclohexylpropionic acid and its simple derivatives could function via a similar mechanism, transiently and reversibly altering the integrity of the intestinal membrane to allow for increased drug permeation.[19][20][21]

Logical Relationship of Permeation Enhancement

References

- 1. Cyclohexanepropanoic acid | C9H16O2 | CID 69702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Cyclohexylpropionic acid, 98+% | Fisher Scientific [fishersci.ca]

- 3. calpaclab.com [calpaclab.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of novel 3-cyclohexylpropanoic acid-derived nitrogen heterocyclic compounds and their evaluation for tuberculostatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. verixiv-files.f1000.com [verixiv-files.f1000.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijrar.org [ijrar.org]

- 13. scribd.com [scribd.com]

- 14. Rapid, Semiquantitative Assay To Discriminate among Compounds with Activity against Replicating or Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Mechanistic understanding of oral drug absorption enhancement of cromolyn sodium by an amino acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Penetration Enhancement Strategies for Intradermal Delivery of Cromolyn Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Strategic Incorporation of 3-Cyclohexylpropionic Acid in Advanced Polymer Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the use of 3-cyclohexylpropionic acid in modern polymer chemistry. While not a conventional difunctional monomer, its unique structure offers a compelling avenue for the strategic modification of polyesters and other condensation polymers. This document will elucidate the fundamental chemical properties of 3-cyclohexylpropionic acid, its role as a molecular weight and end-group modifier, and potential pathways for its derivatization into novel difunctional monomers. We will present detailed, field-proven insights into experimental design, causality behind protocol choices, and the expected impact on final polymer properties, tailored for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Rationale for Cycloaliphatic Moieties in High-Performance Polymers

The incorporation of cyclic structures, particularly the cyclohexyl group, into polymer backbones is a well-established strategy for enhancing the performance characteristics of materials. The bulky and rigid nature of the cyclohexyl ring disrupts chain packing and hinders bond rotation, leading to significant improvements in thermal stability, mechanical strength, and glass transition temperature (Tg)[1]. 3-Cyclohexylpropionic acid, with its terminal carboxylic acid functionality and pendant cyclohexyl group, presents a unique opportunity to introduce these desirable attributes in a controlled manner. This guide will move beyond theoretical benefits to provide actionable insights into its practical application.

Physicochemical Properties of 3-Cyclohexylpropionic Acid

A thorough understanding of the physical and chemical properties of 3-cyclohexylpropionic acid is paramount for its effective use in polymerization.

| Property | Value | Reference |

| CAS Number | 701-97-3 | [2] |

| Molecular Formula | C9H16O2 | [2] |

| Molecular Weight | 156.22 g/mol | [2] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 275.8 °C | [3] |

| Melting Point | 14-17 °C | [3] |

| Density | 0.912 g/mL at 25 °C | [4] |

| Solubility | Soluble in many organic solvents; sparingly soluble in water. | [5] |

The terminal carboxylic acid group provides the reactive handle for incorporation into polymer chains via esterification or amidation reactions. The aliphatic cyclohexyl ring contributes to the molecule's hydrophobicity and steric bulk.

Role as a Chain Modifier and Molecular Weight Controller in Polycondensation

As a monofunctional carboxylic acid, 3-cyclohexylpropionic acid cannot undergo self-polymerization. However, it can be strategically employed as a comonomer in the polycondensation of diols and dicarboxylic acids to precisely control the molecular weight of the resulting polyester. The monofunctional nature of 3-cyclohexylpropionic acid leads to chain termination, as once it reacts with a hydroxyl end-group of a growing polymer chain, there is no further reactive site for propagation.

The causality behind this choice is rooted in Flory's theory of polycondensation: the introduction of a controlled amount of a monofunctional reagent allows for a predictable deviation from the perfect stoichiometry required for high molecular weight polymers, thereby enabling the synthesis of polymers within a targeted molecular weight range. This is particularly crucial in applications where melt viscosity and processability are critical parameters.

Experimental Protocol: Synthesis of a Copolyester with 3-Cyclohexylpropionic Acid as a Molecular Weight Modifier

This protocol describes the synthesis of a copolyester from 1,4-butanediol, succinic acid, and 3-cyclohexylpropionic acid as the chain-terminating agent.

Materials:

-

1,4-Butanediol (BDO)

-

Succinic Acid (SA)

-

3-Cyclohexylpropionic Acid (CHPA)

-

Titanium (IV) butoxide (Ti(OBu)4) or other suitable catalyst

-

High-boiling point solvent (e.g., diphenyl ether) for azeotropic water removal (optional)

-

Nitrogen gas supply

Procedure:

-

Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser.

-

Charging of Reactants: The flask is charged with a precise molar ratio of BDO, SA, and CHPA. The amount of CHPA is calculated based on the desired degree of polymerization. For example, for a target number-average degree of polymerization (Xn) of 50, the molar ratio of the monofunctional reactant to the bifunctional reactants would be approximately 2/Xn.

-

Inert Atmosphere: The system is purged with dry nitrogen for at least 30 minutes to remove oxygen, which can cause side reactions at elevated temperatures.

-

Esterification Stage: The reaction mixture is heated to 160-180 °C under a slow stream of nitrogen. Water, the byproduct of the esterification reaction, is collected in the Dean-Stark trap. This stage is continued until approximately 80-90% of the theoretical amount of water is collected.

-

Polycondensation Stage: The catalyst (e.g., 200-300 ppm of Ti(OBu)4) is added to the reaction mixture. The temperature is gradually increased to 220-240 °C, and a vacuum (typically <1 Torr) is slowly applied. This facilitates the removal of the remaining water and ethylene glycol, driving the equilibrium towards the formation of high molecular weight polyester. The viscosity of the reaction mixture will noticeably increase during this stage.

-

Reaction Termination and Product Isolation: The polymerization is stopped when the desired viscosity is achieved. The reactor is cooled under nitrogen, and the resulting polymer is extruded and pelletized.

Self-Validating System: The progress of the reaction can be monitored by measuring the amount of water evolved and the increase in melt viscosity. The final polymer's molecular weight can be determined by gel permeation chromatography (GPC) and end-group analysis via titration, which should correlate with the initial molar ratio of the monofunctional reagent.

Visualization of the Polymerization Workflow

Caption: Workflow for the synthesis of a copolyester with 3-cyclohexylpropionic acid as a chain modifier.

Potential Derivatization of 3-Cyclohexylpropionic Acid for Use as a Difunctional Monomer

To incorporate the cyclohexylpropionic moiety into the main chain of a polymer, 3-cyclohexylpropionic acid must first be converted into a difunctional monomer, such as a diol or a dicarboxylic acid.

Synthesis of a Diol Derivative

3-Cyclohexylpropionic acid can be reduced to 3-cyclohexylpropan-1-ol. This alcohol can then be reacted with a molecule such as epichlorohydrin, followed by hydrolysis, to yield a diol. This diol can then be used in polycondensation reactions with dicarboxylic acids.

Synthesis of a Dicarboxylic Acid Derivative

Alternatively, a second carboxylic acid group can be introduced to the cyclohexyl ring through various organic reactions, such as Friedel-Crafts acylation followed by oxidation. The resulting dicarboxylic acid can then be polymerized with diols.

Visualization of a Proposed Derivatization Pathway

Caption: Proposed synthetic routes to convert 3-cyclohexylpropionic acid into difunctional monomers.

Expected Impact on Polymer Properties

The incorporation of the 3-cyclohexylpropionic moiety, either as an end-cap or as part of the polymer backbone, is anticipated to have the following effects on the final polymer properties, based on extensive studies of similar cycloaliphatic polyesters[5]:

-

Increased Glass Transition Temperature (Tg): The rigidity of the cyclohexyl ring restricts the mobility of the polymer chains, leading to a higher Tg compared to purely aliphatic polyesters.

-

Enhanced Thermal Stability: The steric hindrance provided by the cyclohexyl group can protect the ester linkages from thermal degradation.

-

Improved Mechanical Properties: The bulky side group can increase the hardness and modulus of the polymer.

-

Modified Solubility: The hydrophobic nature of the cyclohexyl group will decrease the polymer's solubility in polar solvents and increase its affinity for nonpolar solvents.

Representative Data for Polyesters Containing Cyclohexyl Moieties

The following table presents typical thermal properties of polyesters where a portion of a linear diol has been replaced with a cyclohexyl-containing diol, illustrating the expected impact.

| Polymer System | Tg (°C) | Tm (°C) | Reference |

| Poly(butylene terephthalate) (PBT) | 22-43 | 225 | [1] |

| PBT-co-poly(1,4-cyclohexane dimethylene terephthalate) | 50-80 | 200-290 | [1] |

This data underscores the significant influence of the cyclohexyl ring on the thermal properties of polyesters.

Conclusion

3-Cyclohexylpropionic acid is a versatile building block that offers a strategic approach to fine-tuning the properties of polyesters and other condensation polymers. While its primary role is as a molecular weight controller and end-capping agent, its potential for derivatization into novel difunctional monomers opens up exciting possibilities for the creation of new high-performance materials. The methodologies and insights presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of this unique cycloaliphatic molecule in their polymer development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Homopolymerization and copolymerization of ε-caprolactone and l-lactide organocatalyzed by carboxylic acids with mono-, di-, and tri-functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. farabi.university [farabi.university]

Navigating the Laboratory Landscape with 3-Cyclohexylpropionic Acid: A Technical Guide to Safe Handling and Application

This guide provides an in-depth exploration of the safe and effective handling of 3-Cyclohexylpropionic acid (CAS No. 701-97-3) in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document moves beyond rudimentary safety data sheets to offer a comprehensive framework grounded in scientific principles and practical experience. Our focus is to empower laboratory personnel with the knowledge to not only mitigate risks but also to understand the rationale behind each procedural recommendation, ensuring a culture of safety and experimental integrity.

Understanding the Compound: A Physicochemical and Hazard Profile

3-Cyclohexylpropionic acid, also known as cyclohexanepropionic acid, is a carboxylic acid characterized by a cyclohexyl group attached to a propionic acid backbone.[1] This structure imparts unique solubility and reactivity properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] However, its chemical nature also necessitates a thorough understanding of its potential hazards.

The primary hazards associated with 3-Cyclohexylpropionic acid are its irritant properties. It is known to cause irritation to the skin, eyes, and respiratory tract.[2] Ingestion may also lead to gastrointestinal irritation.[3] While extensive toxicological properties have not been fully investigated, the available data underscores the importance of stringent safety protocols.[3]

Table 1: Physicochemical Properties of 3-Cyclohexylpropionic Acid

| Property | Value | Source(s) |

| Molecular Formula | C9H16O2 | [1][3] |

| Molecular Weight | 156.22 g/mol | [4] |

| Appearance | Clear, colorless liquid | [1][3] |

| Melting Point | 14-17 °C | [1] |

| Boiling Point | 275.8 °C | [1] |

| Density | 0.912 - 0.998 g/cm³ at 25 °C | [2] |

| Solubility in Water | 10 g/L at 20 °C | [2][5] |

| Flash Point | 130 °C (266 °F) | [6] |

The Cornerstone of Safety: A Multi-Layered Approach to Personal Protection

A proactive approach to personal protective equipment (PPE) is non-negotiable when handling 3-Cyclohexylpropionic acid. The selection of appropriate PPE is the first line of defense against accidental exposure.

Eye and Face Protection

Given that 3-Cyclohexylpropionic acid causes serious eye irritation, robust eye protection is mandatory.[7]

-

Minimum Requirement: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are essential.[2]

-

Enhanced Protection: A face shield worn over safety goggles is recommended, particularly when handling larger quantities or when there is a significant risk of splashing.

Skin Protection

Direct skin contact can lead to irritation.[4] Therefore, comprehensive skin protection is critical.

-

Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a suitable option for incidental contact. For prolonged handling or immersion, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation or perforation before use.

-

Protective Clothing: A standard laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron or suit should be worn.[8]

Respiratory Protection

Inhalation of vapors or aerosols can cause respiratory tract irritation.[3]

-

Engineering Controls: The primary method for controlling respiratory exposure is the use of adequate ventilation, such as a chemical fume hood.[2]

-

Respirators: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH/MSHA approved respirator should be used.[9] The type of respirator will depend on the concentration of the airborne substance.

In the Laboratory: Best Practices for Handling and Storage

Adherence to meticulous handling and storage protocols is fundamental to preventing accidents and ensuring the integrity of the compound.

Prudent Handling

-

Work Area: All work with 3-Cyclohexylpropionic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[3]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, and before eating, drinking, or smoking.[3] Contaminated clothing should be removed and laundered before reuse.[2]

Secure Storage

-

Container: Store 3-Cyclohexylpropionic acid in a tightly closed container to prevent the release of vapors.[3]

-

Location: The storage area should be cool, dry, and well-ventilated, away from incompatible substances such as strong oxidizing agents.[2]

-

Temperature: Some sources recommend storage at 0-8 °C.[1]

When the Unexpected Occurs: Emergency Response Protocols

A well-defined emergency plan is crucial for mitigating the consequences of accidental exposure or spills.

First Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[2]

Spill and Leak Containment

A prompt and appropriate response to a spill is essential to prevent the spread of contamination and minimize exposure.

Experimental Protocol: Small-Scale Spill Cleanup

-

Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the laboratory.

-

Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including chemical safety goggles, gloves, and a lab coat. A respirator may be necessary depending on the scale of the spill.

-

Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill.[2] Start from the outside of the spill and work inwards to prevent it from spreading.

-

Absorb the Material: Carefully apply the absorbent material over the entire spill.

-

Collect the Waste: Once the liquid has been fully absorbed, carefully scoop the material into a suitable, labeled container for chemical waste.

-

Decontaminate the Area: Clean the spill area with a mild detergent and water.

-

Dispose of Waste: Dispose of the collected waste and any contaminated cleaning materials as hazardous chemical waste, following all local, state, and federal regulations.

Diagram: Spill Response Workflow

Caption: A stepwise workflow for responding to a 3-Cyclohexylpropionic acid spill.

Responsible Disposal: A Commitment to Environmental Stewardship

Proper disposal of 3-Cyclohexylpropionic acid and its containers is a critical aspect of laboratory safety and environmental responsibility.

-

Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3 and consult state and local regulations for complete and accurate classification.[2]

-

Container Disposal: Empty containers should be handled as if they contain the product. Do not reuse empty containers.

-

Professional Disposal: All chemical waste should be disposed of through a licensed and approved waste disposal company.

Conclusion: Fostering a Culture of Safety and Scientific Excellence